molecular formula C20H32O3 B1206991 12(R)-Hete

12(R)-Hete

Cat. No. B1206991
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995;  274(3):1545-51;  J Natl Cancer Inst 1994;  86(15):1145-51)

Scientific Research Applications

1. Neuroprotective Effects

12-Hydroxyeicosatetraenoic acid (12-HETE) has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation. This makes it a potential agent for reducing neuronal excitotoxicity, which is a significant factor in ischemic injury in the heart and brain. Hampson and Grimaldi (2002) found that 12-(S)HETE provided up to 40% less damage in cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, highlighting its protective effects against neuronal damage (Hampson & Grimaldi, 2002).

2. Cellular Growth Modulation

12(S)-HETE has been shown to influence the growth of 3T6 fibroblast cells through the activation of mitogen-activated protein kinase pathways and cyclin D1 levels. Nieves and Moreno (2008) demonstrated that 12(S)-HETE can enhance cAMP and intracellular calcium concentration, indicating its role in cell proliferation and signaling pathways involved in regulating cell growth (Nieves & Moreno, 2008).

3. Cancer Progression and Metastasis

12(S)-HETE has been implicated in enhancing metastatic spread by inducing cancer cell and lymph endothelial cell motility. Nguyen et al. (2016) provided evidence that 12(S)-HETE activates a 12-HETER–RHO–ROCK–MYPT signaling cascade essential for lymph endothelial cell retraction and the formation of circular chemorepellent-induced defects, contributing to metastatic colonization (Nguyen et al., 2016).

4. Activation of Aryl Hydrocarbon Receptor

12(R)-HETE can act as a potent activator of the Aryl hydrocarbon receptor (AHR) pathway. Chiaro et al. (2008) found that it modulates AHR activity, which is significant in inflammatory disease conditions in the skin, potentially leading to AHR activation (Chiaro et al., 2008).

5. Involvement in Ocular Surface Inflammation

12(R)-HETE has been detected in the human tear film, particularly in cases of ocular surface inflammation. Mieyal et al. (2001) observed that 12-HETrE levels were significantly higher in inflamed eyes, suggesting its role in the inflammation of the ocular surface (Mieyal et al., 2001).

6. Influence on Angiogenesis

12(R)-HETrE is known for its angiogenic activity in ocular and dermal tissues. Mezentsev et al. (2002) found that it induces vascular endothelial growth factor (VEGF) expression in rabbit limbal microvessel endothelial cells, indicating its significant role in angiogenesis, particularly in response to hypoxic injury (Mezentsev et al., 2002).

properties

Product Name

12(R)-Hete

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)

InChI Key

ZNHVWPKMFKADKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

synonyms

12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic

Origin of Product

United States

Synthesis routes and methods

Procedure details

Unlabeled 15-HETE and (3H)-12-HETE are added to the citric acid quenched samples as internal standards. After chromatography of the extracted products on silica gel, (14C)-12-HETE is located by the UV absorbence of the added 15-HETE (with which it cochromatographs) and is quantitated by scintillation spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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